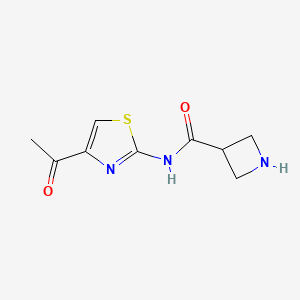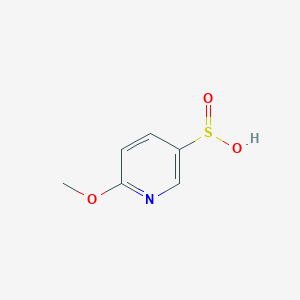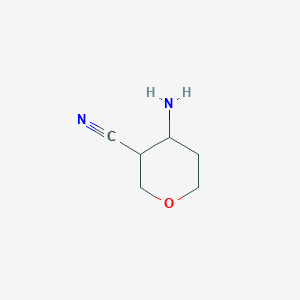![molecular formula C12H23NO B13247282 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)
5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Propan-2-yl)amino]bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₂H₂₃NO It is known for its unique bicyclic structure, which includes a bicyclo[610]nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclo[6.1.0]nonane core.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine (such as isopropylamine) is reacted with a precursor compound.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent is used to convert a precursor compound into the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne derivatives: These compounds share the bicyclic core structure and have similar chemical properties.
Amino alcohols: Compounds with both amino and hydroxyl functional groups, which exhibit similar reactivity.
Uniqueness
5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol is unique due to its specific combination of a bicyclic ring system with an amino and hydroxyl functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
5-(propan-2-ylamino)bicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C12H23NO/c1-8(2)13-11-5-3-9-7-10(9)4-6-12(11)14/h8-14H,3-7H2,1-2H3 |
InChI Key |
PLQKCBRUCAUYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2CC2CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
![3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13247206.png)
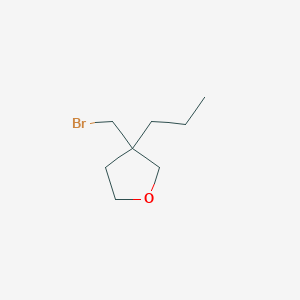
![5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13247219.png)
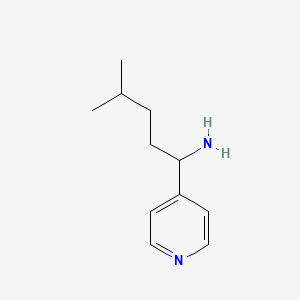
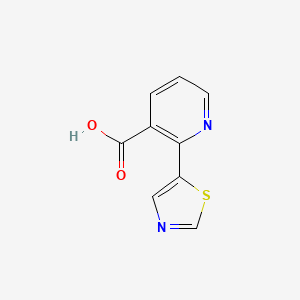
![3-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13247230.png)
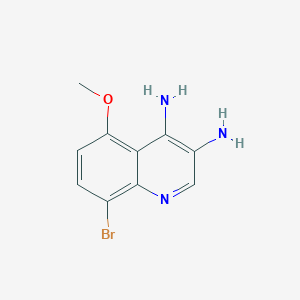
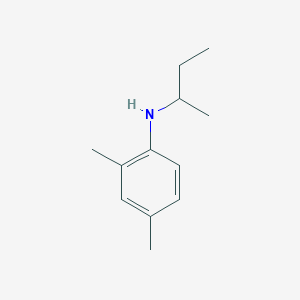
![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
